8-Fluoro-3-isopropyl-2-methylquinolin-4-amine
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Overview
Description
8-Fluoro-3-isopropyl-2-methylquinolin-4-amine is a fluorinated quinoline derivative with the molecular formula C13H15FN2 and a molecular weight of 218.27 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-isopropyl-2-methylquinolin-4-amine typically involves the functionalization of the quinoline ring. Common synthetic methods include:
Cyclization Reactions: These reactions involve the formation of the quinoline ring through cyclization of appropriate precursors.
Substitution Reactions: Fluorination and other substitutions on the quinoline ring are achieved using reagents like fluorine gas or other fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3-isopropyl-2-methylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of quinoline.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
8-Fluoro-3-isopropyl-2-methylquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-isopropyl-2-methylquinolin-4-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes DNA strand breaks, leading to the inhibition of DNA synthesis and ultimately causing cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: Such as ciprofloxacin and levofloxacin, which also target DNA gyrase and topoisomerase IV.
Other Quinoline Derivatives: Including chloroquine and mefloquine, which are used as antimalarial agents.
Uniqueness
8-Fluoro-3-isopropyl-2-methylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its biological activity and stability compared to non-fluorinated quinolines .
Properties
Molecular Formula |
C13H15FN2 |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
8-fluoro-2-methyl-3-propan-2-ylquinolin-4-amine |
InChI |
InChI=1S/C13H15FN2/c1-7(2)11-8(3)16-13-9(12(11)15)5-4-6-10(13)14/h4-7H,1-3H3,(H2,15,16) |
InChI Key |
RNTKSCKVGOVCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)F)N)C(C)C |
Origin of Product |
United States |
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